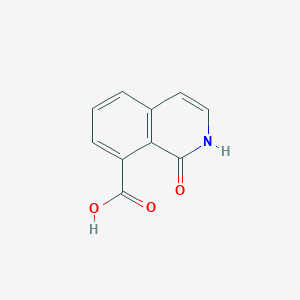
1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Oxo-1,2-dihydroisoquinoline derivatives typically involves several key steps, including esterification, alkylation, and cyclization reactions. For instance, Hayani et al. (2020) developed an efficient synthesis for novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates starting from 2-oxo-quinoline carboxylic acid, which undergoes successive esterification and alkylation reactions (Hayani et al., 2020). This method highlights the complexity and the meticulous steps involved in synthesizing closely related compounds.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by spectroscopic techniques such as NMR and X-ray crystallography. The study by Hayani et al. (2020) also investigated the molecular and crystal structures of their synthesized compounds through single crystal X-ray crystallography, providing insights into the molecular configuration, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including nucleophilic addition and cyclization, which are essential for their synthesis and functionalization. Obika et al. (2007) demonstrated a concise and efficient synthesis of 1,2-dihydroisoquinolines through a tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines, showcasing the versatility of these compounds in chemical synthesis (Obika et al., 2007).
Physical Properties Analysis
The physical properties of 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid and related compounds, such as solubility, melting point, and crystal structure, can be inferred from their molecular structure analysis. These properties are critical for determining the compound's suitability for various applications in chemical research and development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of isoquinoline derivatives, are influenced by their molecular structure. The study by Ukrainets et al. (2005) on the synthesis and characterization of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, highlights the importance of structure on the compound's reactivity and potential biological activity (Ukrainets et al., 2005).
Aplicaciones Científicas De Investigación
Medicinal Chemistry Research
Isoquinolinones and 1,2-dihydroisoquinolines have received a lot of interests in medicinal chemistry research . Many compounds containing the isoquinolinone templates have widespread biological applications .
Method of Application
The synthesis of novel isoquinolinone and 1,2-dihydroisoquinoline scaffolds has been developed via Ugi reaction and ring opening reaction of furans . The unsaturated carbonyl group from the novel isoquinolinones and 1,2-dihydroisoquinolines is useful for further modifications such as Diels–Alder reactions and Michael addition leading to expanded molecular diversity .
Results or Outcomes
The combination of the Ugi reaction and ring opening reaction of furans facilitated the synthesis of novel isoquinolinones and 1,2-dihydroisoquinolines with the unsaturated carbonyl group .
Hepatitis C NS5B Polymerase Inhibitors
The inbuilt 2-N-hydroxy-1-oxo-3-carboxylic acid of isoquinolone was designed as pyrophosphate mimic for hepatitis C NS5B polymerase .
Method of Application
Various 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated as HCV NS5B polymerase inhibitors .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
Synthesis of Indole Derivatives
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
Method of Application
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Results or Outcomes
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Synthesis of Novel Isoquinolinone and 1,2-Dihydroisoquinoline Scaffolds
Combining the Ugi reaction with ring opening reaction of furans for the synthesis of novel isoquinolinone and 1,2-dihydroisoquinoline scaffolds has been developed .
Method of Application
The isoquinolinone and 1,2-dihydroisoquinoline derivatives with unsaturated carbonyl moiety may open up many opportunities for further functionalizations .
Results or Outcomes
The combination of the Ugi reaction and ring opening reaction of furans facilitated the synthesis of novel isoquinolinones and 1,2-dihydroisoquinolines with the unsaturated carbonyl group .
Antitumor Agents
Many compounds containing the isoquinolinone templates have widespread biological applications, such as antitumor agents that inhibit eukaryotic protein synthesis at the ribosomal level .
Method of Application
The specific methods of application for this use case were not detailed in the source .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
Inhibitors of Topoisomerase I
Isoquinolinone derivatives have been used as inhibitors of topoisomerase I .
Method of Application
The specific methods of application for this use case were not detailed in the source .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
Direcciones Futuras
Future research could focus on the potential applications of 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid and its derivatives. For instance, one study identified a West Nile Virus protease inhibitor based on a 1-oxo-1,2-dihydroisoquinoline derivative, which could serve as a starting point for a hit-to-lead optimization campaign .
Propiedades
IUPAC Name |
1-oxo-2H-isoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-8-6(4-5-11-9)2-1-3-7(8)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXCLJYVSNJXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326678 | |
| Record name | 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid | |
CAS RN |
116409-31-5 | |
| Record name | 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)
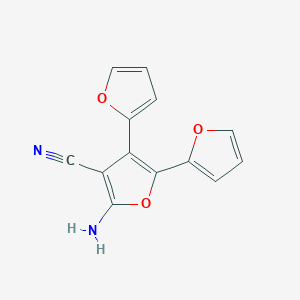
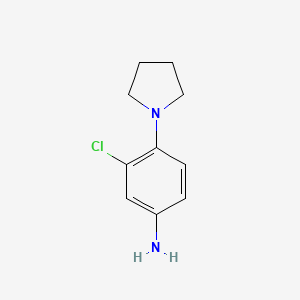

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)
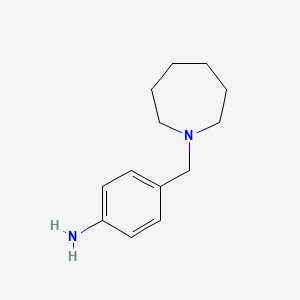

![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)
![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)
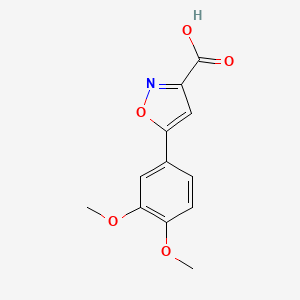
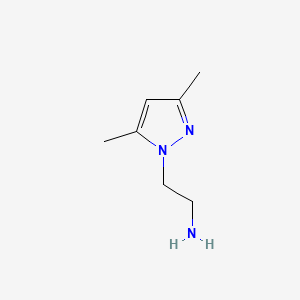
![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)